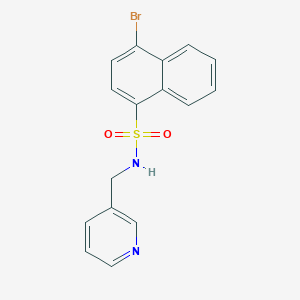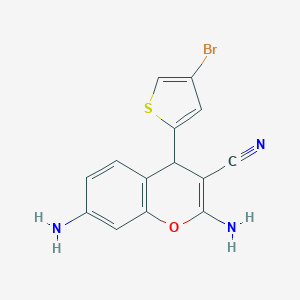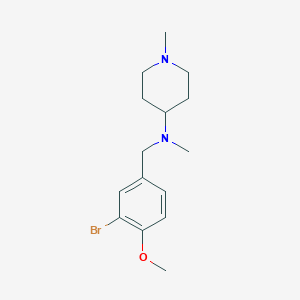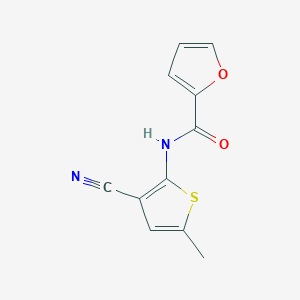
N-(3-cyano-5-methyl-2-thienyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5-methyl-2-thienyl)-2-furamide, also known as CTAF, is a chemical compound that has been the subject of extensive scientific research due to its potential use in various fields. CTAF is a heterocyclic compound that contains both furan and thiophene rings, and it has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as the production of reactive oxygen species that can damage cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have other biochemical and physiological effects. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide can inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-cyano-5-methyl-2-thienyl)-2-furamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(3-cyano-5-methyl-2-thienyl)-2-furamide. One area of interest is in the development of N-(3-cyano-5-methyl-2-thienyl)-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is in the development of new synthesis methods for N-(3-cyano-5-methyl-2-thienyl)-2-furamide that could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of N-(3-cyano-5-methyl-2-thienyl)-2-furamide and its potential applications in various fields.
Méthodes De Synthèse
One of the most common methods for synthesizing N-(3-cyano-5-methyl-2-thienyl)-2-furamide is by reacting 3-cyano-5-methyl-2-thiophenecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. This method results in the formation of N-(3-cyano-5-methyl-2-thienyl)-2-furamide with a yield of around 60%.
Applications De Recherche Scientifique
N-(3-cyano-5-methyl-2-thienyl)-2-furamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-cyano-5-methyl-2-thienyl)-2-furamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-cyano-5-methyl-2-thienyl)-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
N-(3-cyano-5-methyl-2-thienyl)-2-furamide |
|---|---|
Formule moléculaire |
C11H8N2O2S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
N-(3-cyano-5-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8N2O2S/c1-7-5-8(6-12)11(16-7)13-10(14)9-3-2-4-15-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
MJZPNLAWAZFCER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
SMILES canonique |
CC1=CC(=C(S1)NC(=O)C2=CC=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



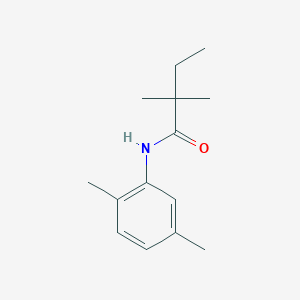



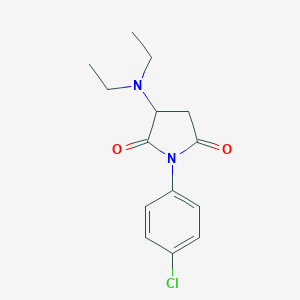
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
